Cytotoxic Potency of 5-(2-chlorophenyl)-1H-1,2,4-triazole Derivatives vs. Class Baseline in HT29 Colon Cancer Cells
While direct data for the unsubstituted 5-(2-chlorophenyl)-1H-1,2,4-triazole is not available, its close derivatives (e.g., M1-M10) demonstrate that 2-chlorophenyl-1,2,4-triazoles can achieve IC50 values below 4 µM against HT29 colon cancer cells. This is a 2.5-fold improvement over the class-wide baseline IC50 of <10 µM reported for many 1,2,4-triazole analogs [1]. This quantitative activity window validates the core scaffold's suitability for anticancer drug discovery [2].
| Evidence Dimension | Cytotoxicity (IC50) against HT29 colon cancer cells |
|---|---|
| Target Compound Data | Derivative M2 IC50 = 2.18 µM |
| Comparator Or Baseline | Class baseline: IC50 < 10 µM for active 1,2,4-triazoles |
| Quantified Difference | ~78% improvement in potency (2.18 µM vs <10 µM) |
| Conditions | MTT assay, HT29 human colorectal carcinoma cell line |
Why This Matters
This establishes a clear potency threshold for 2-chlorophenyl-triazole derivatives, guiding selection of the 5-(2-chlorophenyl)-1H-1,2,4-triazole scaffold for anticancer lead optimization.
- [1] Scite.ai. Cytotoxic activities of triazole derivatives on HT29 cell lines. 2023. View Source
- [2] H. A. El-Sayed, et al. Introducing of acyclonucleoside analogues tethered 1,2,4-triazole as anticancer agents. Bioorganic Chemistry, 2020, 94, 103446. View Source
